N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide -

N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide

Catalog Number: EVT-4369592
CAS Number:
Molecular Formula: C21H20ClN3O5S2
Molecular Weight: 494.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

CI-921

1.1 Compound Description:CI-921 is a potent antitumor agent. To facilitate studies of its distribution, metabolism, and mechanism of action, CI-921 was labeled with deuterium, tritium, and carbon-14. []

Lapatinib (GW572016, Tykerb)

2.1 Compound Description:Lapatinib is a tyrosine kinase inhibitor approved for the treatment of advanced or metastatic breast cancers, particularly those overexpressing HER2 (ErbB2). It works by selectively and reversibly inhibiting the intracellular tyrosine kinase receptors of epidermal growth factor. [, , , ] Studies have shown that lapatinib is a substrate for efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP) and an inhibitor of Pgp, BCRP, and organic anion transporting polypeptide 1B1 (a hepatic uptake transporter). []

2.2 Relevance: Lapatinib, chemically known as N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine, shares the key methylsulfonyl amino group with the target compound, N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide. [] This structural similarity potentially implicates shared metabolic pathways or interactions with similar transporter proteins.

3.1 Compound Description: This compound is the free base form of Lapatinib. It is a reversible selective inhibitor of intracellular tyrosine kinase receptor of epidermal growth factor used for treating advanced and/or metastatic breast cancer. []

3.2 Relevance:This compound is structurally very similar to Lapatinib, sharing the core quinazolinamine structure, a methylsulfonyl amino group, and a chlorobenzyloxyphenyl group. [] It also shares the key methylsulfonyl amino group with the target compound, N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide.

Venetoclax (ABT-199)

4.1 Compound Description:Venetoclax is a B-cell lymphoma-2 (Bcl-2) protein inhibitor under clinical development for treating hematologic malignancies. [] Its metabolism in humans mainly involves enzymatic oxidation of the dimethyl cyclohexenyl moiety, followed by sulfation and/or nitro reduction, primarily via the hepatic pathway. [] A significant portion of the administered dose is eliminated through feces as the parent drug and its nitro reduction metabolite, M30. [] Interestingly, M27, a major metabolite formed by CYP3A4-mediated oxidation, exhibits species-specific metabolism, being more prevalent in humans than in preclinical models. []

4.2 Relevance:Venetoclax, chemically named as 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide, shares a sulfonamide group and a substituted phenyl ring with the target compound N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide. [] This structural similarity may indicate some overlapping pharmacological activities or metabolic pathways.

5.1 Compound Description: VNO is a potential oxidative impurity of Venetoclax, identified during oxidative stress degradation studies. []

5.2 Relevance:VNO is a structural analog of Venetoclax with an added N-oxide group. [] Like Venetoclax, VNO also shares a sulfonamide group and a substituted phenyl ring with the target compound N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide, suggesting potential similarities in their metabolism or pharmacological properties.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (VHA)

6.1 Compound Description:VHA is another oxidative impurity of Venetoclax formed from VNO through a [, ] Meisenheimer rearrangement. []

6.2 Relevance:VHA, a structural isomer of VNO, is also a related compound to Venetoclax. [] Like VNO and Venetoclax, VHA shares a sulfonamide group and a substituted phenyl ring with the target compound N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide, suggesting potential similarities in their metabolism or pharmacological properties.

7.1 Compound Description:This compound is a phenyluracil derivative developed for crop protection. Two forms, a crystalline form and its hydrates, have been studied for their use in plant protection formulations. [, ]

7.2 Relevance:This compound, particularly its inclusion of a sulfonamide group and a substituted benzene ring, bears structural resemblance to the query compound, N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide. [, ] While their applications differ (crop protection vs. potential pharmaceutical), the shared structural elements might indicate similar chemical properties or reactivity profiles.

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

8.1 Compound Description:This family of compounds was synthesized and investigated for their potential biological activities, including inhibition of Insulysin, CTGF expression, Glutamyl endopeptidase II, and Transcription factor STAT3. [] The addition of halogens to specific positions within the quinoid ring of these compounds, particularly positions 4 or 5, was found to be influenced by steric factors. []

8.2 Relevance:The N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides share the sulfonamide group and benzamide moiety present in the target compound N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide. [] This structural similarity, despite differences in the core structure, suggests that exploring the structure-activity relationship of the target compound could benefit from considering the halogenation patterns and their impact on biological activities observed in this compound family.

9.1 Compound Description: This compound exhibits a unique crystallization pattern, forming a mixture of two molecular orientations due to the presence of N-H...O hydrogen-bonded dimers. []

9.2 Relevance: This compound belongs to the sulfonamide class due to the presence of the -S(=O)2NH- functional group, a key structural feature also found in N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide. [] This shared characteristic could potentially lead to similarities in their chemical reactivity or physicochemical properties.

Properties

Product Name

N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide

IUPAC Name

N-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl]-4-(methanesulfonamido)benzamide

Molecular Formula

C21H20ClN3O5S2

Molecular Weight

494.0 g/mol

InChI

InChI=1S/C21H20ClN3O5S2/c1-14-3-6-16(22)13-20(14)25-32(29,30)19-11-9-17(10-12-19)23-21(26)15-4-7-18(8-5-15)24-31(2,27)28/h3-13,24-25H,1-2H3,(H,23,26)

InChI Key

LNYSBSPRHXZMIQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.